molecular formula C20H21FN2O2 B2638508 2-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 942005-82-5

2-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No. B2638508
CAS RN: 942005-82-5
M. Wt: 340.398
InChI Key: STIXDPWGXNJYLJ-UHFFFAOYSA-N
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Description

2-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, also known as FITB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FITB is a small molecule inhibitor that targets specific enzymes involved in various biological pathways.

Scientific Research Applications

Fluorine-18 Labeling for PET Imaging

Fluorine-18 labeled benzamide analogs, including variants of the specified compound, have been synthesized for positron emission tomography (PET) imaging to assess the sigma2 receptor status of solid tumors. This application demonstrates the potential of such compounds in the diagnostic imaging of cancer, highlighting their high tumor uptake and favorable tumor/normal tissue ratios post-injection, making them promising agents for visualizing sigma2 receptors in solid tumors (Tu et al., 2007).

Synthesis of Fluorinated Heterocycles

Fluorinated heterocycles, synthesized using compounds similar to the one specified, have notable significance in pharmaceutical and agrochemical industries. Techniques involving rhodium(III)-catalyzed C-H activation and coupling with 2,2-difluorovinyl tosylate enable the creation of various fluorinated heterocycles. This methodology allows the efficient synthesis of diverse compounds like 4-fluoroisoquinolin-1(2H)-ones and showcases the importance of such compounds in medicinal chemistry and industrial applications (Wu et al., 2017).

Synthesis and Biological Activity

Certain derivatives of tetrahydroquinolines, which are structurally related to the specified compound, have been synthesized and examined for biological activities such as antiulcer activity. These studies reveal the potential therapeutic applications of such compounds, indicating their role in inhibiting specific enzymes and showing activity against various induced gastric ulcers, thus highlighting their relevance in drug discovery and medicinal chemistry (Uchida et al., 1990).

properties

IUPAC Name

2-fluoro-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2/c1-13(2)20(25)23-11-5-6-14-12-15(9-10-18(14)23)22-19(24)16-7-3-4-8-17(16)21/h3-4,7-10,12-13H,5-6,11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STIXDPWGXNJYLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

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